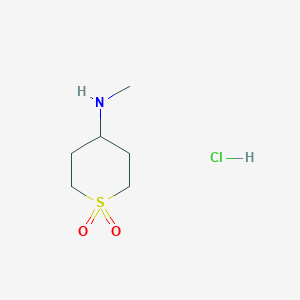
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (6-MTP) is a heterocyclic compound with a diverse range of applications in organic synthesis and analytical chemistry. It is an important building block for the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 6-MTP is also used as an intermediate in the synthesis of various catalysts and reagents. In addition, 6-MTP has been used in the synthesis of biologically active compounds and in the development of new materials.
Scientific Research Applications
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a versatile compound with many applications in scientific research. It is used in the synthesis of various catalysts and reagents, and has been used in the synthesis of biologically active compounds. In addition, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has been used in the development of new materials and as a starting material for the synthesis of other heterocyclic compounds.
Mechanism of Action
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a reactive compound and its reactivity is dependent on its structure. The trifluoromethyl group is electron-withdrawing, which increases the acidity of the compound and decreases its basicity. This makes the compound more reactive, allowing it to form strong hydrogen bonds with other molecules. The methoxy group is electron-donating, which increases the basicity of the compound and decreases its acidity. This makes the compound less reactive and more stable.
Biochemical and Physiological Effects
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This has been found to have a beneficial effect on cognitive function. In addition, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has been found to have anti-inflammatory, antioxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a relatively easy compound to synthesize and is widely available. It is also relatively stable, making it suitable for use in a variety of lab experiments. However, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a reactive compound and can be hazardous if not handled properly. It is also a relatively expensive compound, making it less suitable for large-scale experiments.
Future Directions
The potential applications of 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid are still being explored. Potential future directions include the development of new catalysts and reagents, the synthesis of biologically active compounds, and the development of new materials. In addition, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid could be used to study the biochemical and physiological effects of heterocyclic compounds, as well as the mechanisms of action of these compounds. Finally, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid could be used to study the structure and reactivity of heterocyclic compounds, and to develop new synthetic methods for the synthesis of these compounds.
Synthesis Methods
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is synthesized from 4-trifluoromethylpyridine-2-carboxylic acid and aqueous sodium methoxide. The reaction is carried out in an aqueous medium at a temperature of 80–90 °C. The reaction is carried out under an inert atmosphere, such as nitrogen or argon. The reaction is complete in 10–12 hours, and the product is isolated by filtration. The yield of the reaction is typically around 80%.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves the introduction of a methoxy group, a trifluoromethyl group, and a carboxylic acid group onto a pyridine ring.", "Starting Materials": [ "2-chloro-6-methoxypyridine", "trifluoroacetic acid", "sodium hydroxide", "carbon dioxide", "methanol", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-chloro-6-methoxypyridine is reacted with sodium hydroxide and methanol to form 2-methoxy-6-hydroxypyridine.", "Step 2: 2-methoxy-6-hydroxypyridine is reacted with trifluoroacetic acid and diethyl ether to form 2-methoxy-6-trifluoroacetylpyridine.", "Step 3: 2-methoxy-6-trifluoroacetylpyridine is reacted with carbon dioxide and sodium bicarbonate to form 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.", "Step 4: The product is purified by recrystallization from methanol and hydrochloric acid, followed by washing with water and drying to obtain the final product." ] } | |
CAS RN |
1211590-72-5 |
Product Name |
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



